molecular formula C10H23NO2 B13767333 2-Ethylhexan-1-aminium acetate CAS No. 158619-31-9

2-Ethylhexan-1-aminium acetate

Cat. No.: B13767333
CAS No.: 158619-31-9
M. Wt: 189.30 g/mol
InChI Key: GXTQNRRFHKNHQH-UHFFFAOYSA-N
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Description

(2-Ethylhexyl)ammonium acetate is an organic compound with the molecular formula C10H23NO2. It is a salt formed from the reaction of 2-ethylhexylamine and acetic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Ethylhexyl)ammonium acetate can be synthesized through a straightforward acid-base reaction. The primary synthetic route involves the reaction of 2-ethylhexylamine with acetic acid. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of (2-ethylhexyl)ammonium acetate as a white crystalline solid .

Industrial Production Methods: In industrial settings, the production of (2-ethylhexyl)ammonium acetate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful addition of 2-ethylhexylamine to acetic acid under controlled temperature and pH conditions. The resulting product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (2-Ethylhexyl)ammonium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Ethylhexyl)ammonium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylhexyl)ammonium acetate involves its interaction with molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their permeability and stability. This interaction can affect various cellular processes, including enzyme activity and ion transport. The compound’s ability to form hydrogen bonds and ionic interactions with biomolecules underlies its effects .

Comparison with Similar Compounds

Uniqueness: (2-Ethylhexyl)ammonium acetate stands out due to its unique combination of hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to interact with both organic and inorganic compounds enhances its utility in diverse fields .

Properties

CAS No.

158619-31-9

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

acetic acid;2-ethylhexan-1-amine

InChI

InChI=1S/C8H19N.C2H4O2/c1-3-5-6-8(4-2)7-9;1-2(3)4/h8H,3-7,9H2,1-2H3;1H3,(H,3,4)

InChI Key

GXTQNRRFHKNHQH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN.CC(=O)O

Origin of Product

United States

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